molecular formula C10H9N3 B12822124 5,6-Dimethyl-1H-benzo[d]imidazole-2-carbonitrile

5,6-Dimethyl-1H-benzo[d]imidazole-2-carbonitrile

Cat. No.: B12822124
M. Wt: 171.20 g/mol
InChI Key: XRTWBKKQTSUDFA-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1H-benzo[d]imidazole-2-carbonitrile: is a heterocyclic compound that belongs to the benzimidazole family This compound is characterized by the presence of a benzimidazole ring substituted with two methyl groups at positions 5 and 6, and a nitrile group at position 2 It is a white to light yellow solid that is soluble in organic solvents

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,6-Dimethyl-1H-benzo[d]imidazole-2-carbonitrile can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitution, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products:

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the nitrile group, such as amines.

    Substitution: Substituted benzimidazole derivatives with different functional groups replacing the nitrile group.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Biochemistry: It can be used as a probe in biochemical assays to study enzyme activities and protein interactions.

Industry:

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-1H-benzo[d]imidazole-2-carbonitrile is not well-documented. based on its structural similarity to other benzimidazole derivatives, it is likely to interact with biological targets such as enzymes and receptors. The nitrile group can participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: The presence of the nitrile group at the 2-position in this compound makes it unique compared to other benzimidazole derivatives. This functional group can participate in a variety of chemical reactions, providing opportunities for further functionalization and derivatization .

Properties

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

5,6-dimethyl-1H-benzimidazole-2-carbonitrile

InChI

InChI=1S/C10H9N3/c1-6-3-8-9(4-7(6)2)13-10(5-11)12-8/h3-4H,1-2H3,(H,12,13)

InChI Key

XRTWBKKQTSUDFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C#N

Origin of Product

United States

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